molecular formula C20H13FN4O4 B2381338 2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one CAS No. 1105242-75-8

2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2381338
CAS RN: 1105242-75-8
M. Wt: 392.346
InChI Key: BFPIZCBXAZACPB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyridazine, and a fluorophenyl group. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Pyridazine is a six-membered ring with two nitrogen atoms, and fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a fairly large number of atoms. The benzodioxole and pyridazine rings would likely contribute to the compound’s aromaticity, while the oxadiazole ring might introduce some polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and pyridazine rings might contribute to its lipophilicity, while the oxadiazole ring could enhance its water solubility .

Scientific Research Applications

Other Potential Applications

While further research is needed, this compound may also have applications in the following areas:

Conclusion

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its intended use. If it were a drug, future research might focus on optimizing its pharmacokinetic properties or investigating its efficacy in clinical trials .

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4/c21-14-4-2-1-3-13(14)15-6-8-19(26)25(23-15)10-18-22-20(24-29-18)12-5-7-16-17(9-12)28-11-27-16/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPIZCBXAZACPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one

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